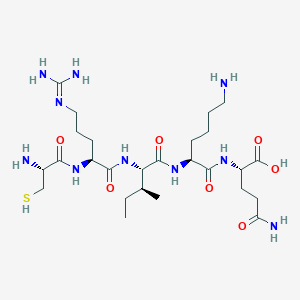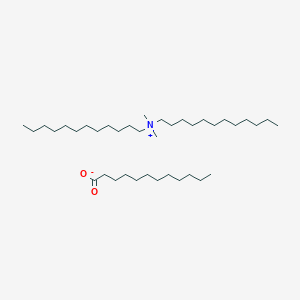
N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as a disinfectant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate typically involves the quaternization of N-dodecyl-N,N-dimethyldodecan-1-amine with dodecanoic acid. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound, leading to the formation of various oxidation products.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound, although these reactions are less common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halogenated derivatives, while oxidation reactions can yield carboxylic acids or aldehydes.
Applications De Recherche Scientifique
N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a disinfectant and antimicrobial agent in laboratory settings.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, detergents, and emulsifiers.
Mécanisme D'action
The mechanism of action of N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as a disinfectant and antimicrobial agent. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide
- N-Decyl-N,N-dimethyldecan-1-aminium chloride
- Didodecyldimethylammonium bromide
Uniqueness
N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group, which imparts both hydrophobic and hydrophilic properties. This dual nature enhances its effectiveness as a surfactant and antimicrobial agent compared to similar compounds.
Propriétés
Numéro CAS |
552886-02-9 |
|---|---|
Formule moléculaire |
C38H79NO2 |
Poids moléculaire |
582.0 g/mol |
Nom IUPAC |
didodecyl(dimethyl)azanium;dodecanoate |
InChI |
InChI=1S/C26H56N.C12H24O2/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h5-26H2,1-4H3;2-11H2,1H3,(H,13,14)/q+1;/p-1 |
Clé InChI |
YWLJGGNRHQRODN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.CCCCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





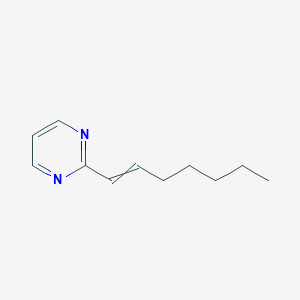
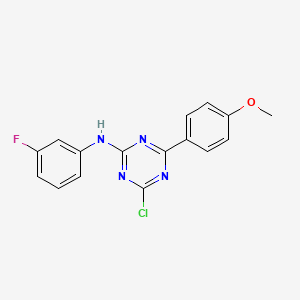
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)
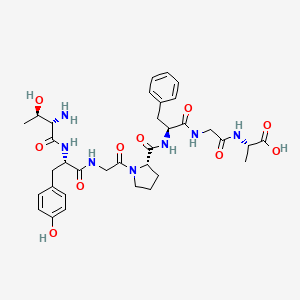
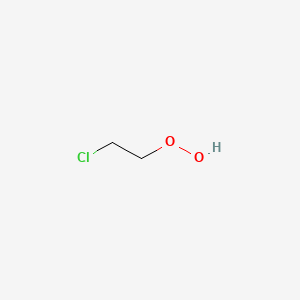
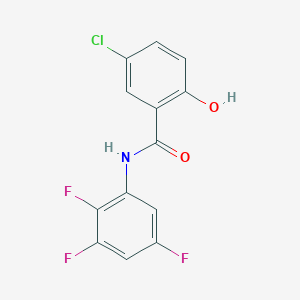
![1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene](/img/structure/B14231709.png)
![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)
